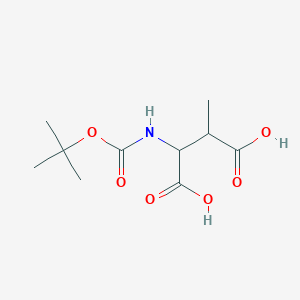

Boc-threo-beta-methyl-DL-aspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-threo-beta-methyl-DL-aspartic acid is a synthetic amino acid derivative with the molecular formula C10H17NO6 and a molecular weight of 247.25 g/mol . This compound is primarily used in proteomics research and has gained significant interest in various scientific fields due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-threo-beta-methyl-DL-aspartic acid typically involves the protection of the amino group of threo-beta-methyl-DL-aspartic acid with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds under mild conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-threo-beta-methyl-DL-aspartic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine in dichloromethane for Boc group substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various protected amino acids.

Applications De Recherche Scientifique

Chemical Research Applications

Boc-threo-β-Me-DL-Asp is primarily utilized as a building block in peptide synthesis and organic synthesis. Its unique structure allows for selective reactions that are crucial in the development of complex molecules.

Peptide Synthesis

- Building Block : The compound serves as an essential component in synthesizing peptides, particularly those requiring specific stereochemistry due to its threo configuration.

- Reagents and Conditions : Commonly used reagents include triethylamine and dichloromethane under mild conditions to protect the amino group effectively.

Organic Synthesis

- Substitution Reactions : Boc-threo-β-Me-DL-Asp can undergo nucleophilic substitutions, allowing for the introduction of various functional groups. This property is beneficial in creating diverse derivatives for further study.

Biological Applications

In biological research, Boc-threo-β-Me-DL-Asp has been employed to investigate enzyme mechanisms and protein interactions, making it a valuable tool for understanding biochemical pathways.

Enzyme Mechanisms

- Study of Glutamate Transporters : Research indicates that derivatives of β-hydroxyaspartic acid, including Boc-threo-β-Me-DL-Asp, act as inhibitors of L-glutamate transporters. This inhibition is crucial for studying neurotransmitter dynamics and can aid in developing treatments for neurodegenerative diseases such as Alzheimer's and ALS .

Protein Interactions

- Modulation of Protein Activity : The steric hindrance provided by the Boc group can influence the binding affinity of the compound to various receptors and enzymes, thereby modulating their activity.

Medical Applications

The therapeutic potential of Boc-threo-β-Me-DL-Asp is being explored in drug development, particularly concerning neurological disorders.

Neuroprotective Agents

- Glutamate Uptake Inhibition : As an inhibitor of glutamate uptake, Boc-threo-β-Me-DL-Asp derivatives are being studied for their potential to mitigate excitotoxicity associated with conditions like epilepsy and Huntington's disease .

Drug Development

- Precursor for Therapeutics : The compound's derivatives are being investigated as precursors for new drugs targeting excitatory neurotransmitter systems, which play a critical role in cognitive functions .

Industrial Applications

In industrial settings, Boc-threo-β-Me-DL-Asp is utilized in producing specialized chemicals and materials due to its reactivity and ability to form complex structures.

Synthesis of Specialized Chemicals

- The compound’s reaction pathways allow for the efficient production of various protected amino acids and other derivatives used in pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Research | Peptide Synthesis | Essential building block |

| Biological Research | Glutamate Transporter Inhibition | Potential treatment for neurodegeneration |

| Medical Applications | Neuroprotective Agents | Inhibits excitotoxicity |

| Industrial Applications | Production of Specialized Chemicals | Efficient synthesis routes |

Case Study 1: Glutamate Transporter Inhibition

Research conducted using Xenopus oocytes has demonstrated that Boc-threo-β-Me-DL-Asp derivatives significantly inhibit glutamate uptake, suggesting their potential role in treating neurological disorders linked to glutamate dysregulation .

Case Study 2: Peptide Synthesis Efficiency

A study highlighted the efficiency of using Boc-threo-β-Me-DL-Asp as a precursor in synthesizing complex peptides with high stereoselectivity. The results indicated improved yields compared to traditional methods, showcasing its utility in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of Boc-threo-beta-methyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

DL-threo-beta-Methylaspartic acid: Similar in structure but lacks the Boc protecting group.

DL-threo-beta-Hydroxyaspartic acid: Contains a hydroxyl group instead of a methyl group.

N-Methyl-DL-aspartic acid: Contains a methyl group on the nitrogen atom instead of the beta position.

Uniqueness

Boc-threo-beta-methyl-DL-aspartic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions. This makes it a valuable tool in synthetic chemistry and proteomics research.

Activité Biologique

Boc-threo-beta-methyl-DL-aspartic acid (Boc-threo-β-MeAsp) is a synthetic derivative of aspartic acid that has garnered attention for its role in modulating glutamate transport and receptor activity in the central nervous system. This article provides a detailed examination of its biological activity, including its mechanism of action, effects on glutamate transporters, and relevant case studies.

Chemical Structure and Synthesis

Boc-threo-β-MeAsp is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl substitution at the beta position of the aspartate backbone. The synthesis of this compound typically involves standard peptide synthesis techniques, allowing for the introduction of specific functional groups that enhance its biological properties.

Boc-threo-β-MeAsp primarily functions as an inhibitor of excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2. These transporters are crucial for maintaining glutamate homeostasis in the brain. By inhibiting these transporters, Boc-threo-β-MeAsp can lead to increased extracellular levels of glutamate, which may have various neurophysiological effects.

Key Findings:

- Inhibition of Glutamate Uptake: Research indicates that Boc-threo-β-MeAsp significantly inhibits the uptake of glutamate in cultured cells expressing EAAT1 and EAAT2. The inhibition potency varies but is generally in the micromolar range .

- Impact on Neuronal Excitability: Elevated levels of glutamate can enhance synaptic transmission but may also lead to excitotoxicity if not properly regulated. This dual effect underscores the importance of precise control over glutamate levels in therapeutic contexts.

1. Glutamate Transport Inhibition

The compound has been shown to inhibit glutamate uptake in various experimental setups:

- Assays in Xenopus Oocytes: Studies demonstrated that Boc-threo-β-MeAsp effectively reduced glutamate-induced currents, indicating its role as a competitive inhibitor .

- Cell Culture Studies: In BGC monolayers, treatment with Boc-threo-β-MeAsp resulted in significant downregulation of EAAT1/GLAST transporter activity, confirming its inhibitory effects on glutamate transport .

2. Neuroprotective and Neurotoxic Potential

While Boc-threo-β-MeAsp can enhance synaptic activity through increased glutamate availability, prolonged exposure may lead to neurotoxic effects:

- Excitotoxicity Risks: The compound's ability to elevate extracellular glutamate levels raises concerns about potential excitotoxic damage, particularly in neuronal cultures exposed to high concentrations over extended periods .

Table 1: Summary of Research Findings on this compound

Propriétés

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-5(7(12)13)6(8(14)15)11-9(16)17-10(2,3)4/h5-6H,1-4H3,(H,11,16)(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBGLGONPRHXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.